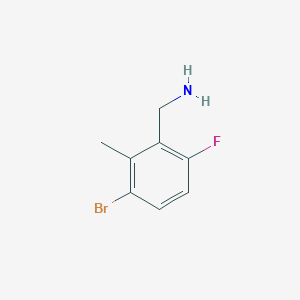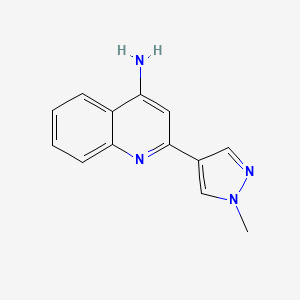
2-(1-Methyl-1H-pyrazol-4-yl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-pyrazol-4-yl)quinolin-4-amine is a heterocyclic compound that combines the structural features of quinoline and pyrazoleThe presence of both quinoline and pyrazole moieties in its structure imparts unique chemical and biological properties, making it a valuable target for synthetic and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)quinolin-4-amine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-aryl-1H-pyrazole-4-carbaldehydes with 1-(2-methyl-substituted)quinolin-4-yl)hydrazines. This reaction is often carried out in the presence of a solvent such as tetrahydrofuran and may require the use of catalysts to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, is often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-4-yl)quinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline derivatives. These products are valuable intermediates for further chemical transformations and applications .
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-4-yl)quinolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: These compounds share a similar quinoline moiety and exhibit comparable biological activities.
Pyrazole Derivatives: Compounds with a pyrazole ring also show similar chemical reactivity and biological properties.
Imidazole Derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and are used in various applications.
Uniqueness
2-(1-Methyl-1H-pyrazol-4-yl)quinolin-4-amine is unique due to the combination of quinoline and pyrazole moieties in its structure. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its significant biological activity set it apart from other similar compounds .
Properties
Molecular Formula |
C13H12N4 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)quinolin-4-amine |
InChI |
InChI=1S/C13H12N4/c1-17-8-9(7-15-17)13-6-11(14)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H2,14,16) |
InChI Key |
XTCPJFBNSORQFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733568.png)
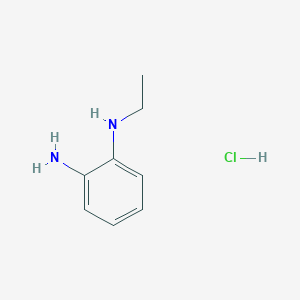
![1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733574.png)
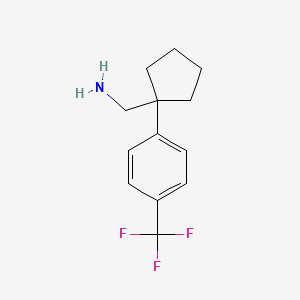
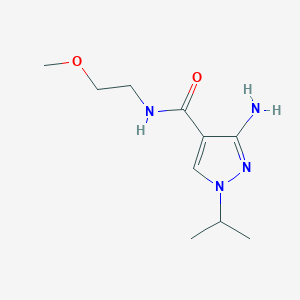

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733603.png)
![3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11733615.png)
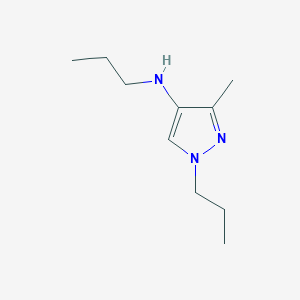
![(1S,4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate](/img/structure/B11733626.png)
![(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B11733639.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733643.png)
![1-methyl-3-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11733646.png)
